

Clinical Trial Evidence & Dosing

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Compound Focus: Sapanisertib

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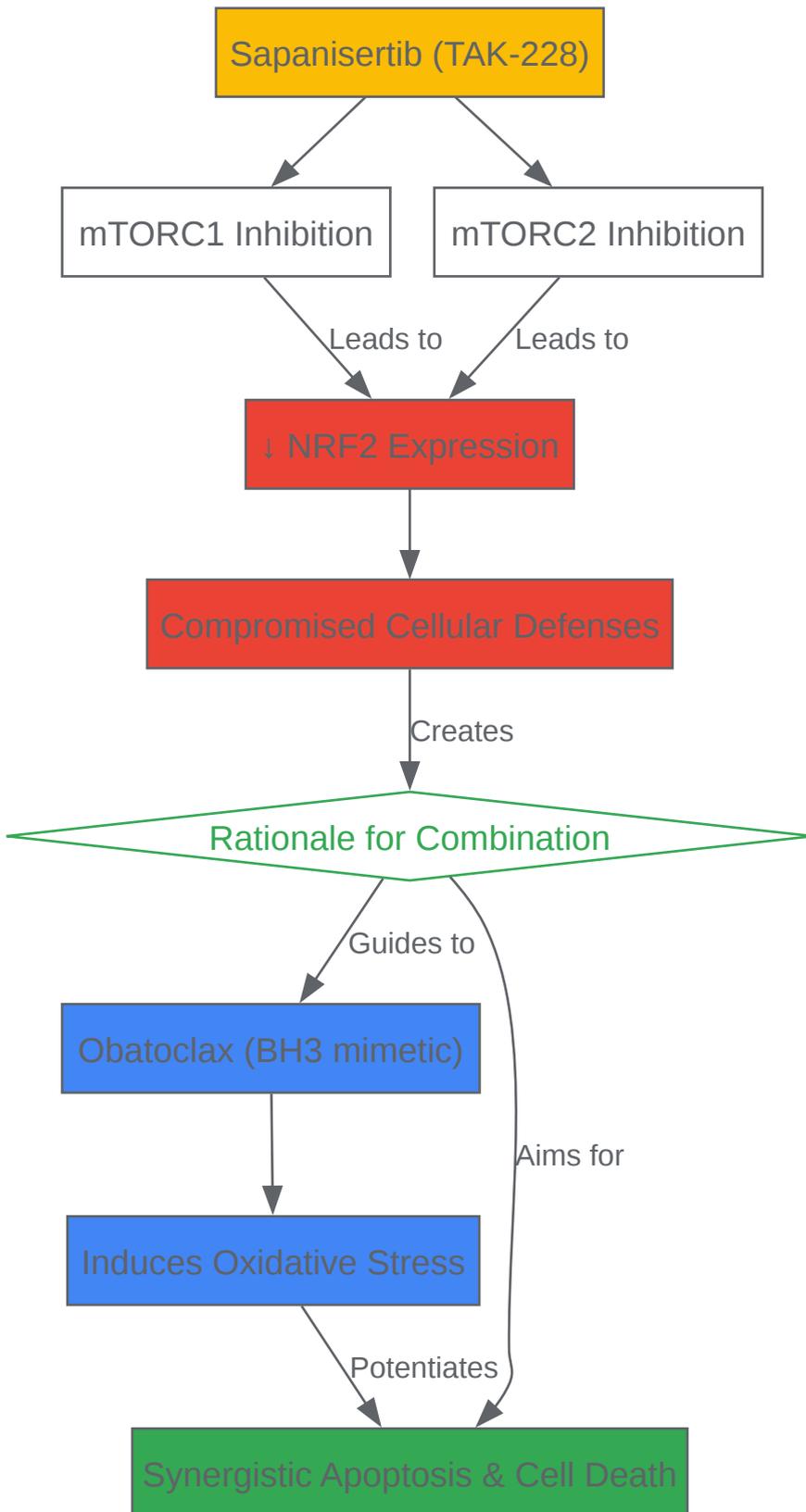
Clinical trials have explored various dosing schedules for **Sapanisertib**, establishing safety profiles and demonstrating preliminary anti-tumor activity in advanced, pre-treated cancers. Key findings from phase I/II studies are summarized below.

Trial Focus	Dosing Regimen (Sapanisertib)	Combination Therapy	Key Findings	Citation
Phase I (Solid Tumours)	Multiple schedules tested: QD, QW, intermittent	None (Monotherapy)	MTDs defined: 6 mg QD, 40 mg QW, 9 mg (3d on/4d off), 7 mg (5d on/2d off). Anti-tumor activity in RCC & endometrial cancer.	[1]
Phase I (Biomarker-Driven)	3 or 4 mg daily	Metformin (500-1500 mg daily)	MTD: 4 mg/1000 mg. Disease control rate 63%; activity in tumors with PTEN mutations.	[2]
Phase I (Combination)	4 mg (3 days on/4 days off)	Ziv-aflibercept (3 mg/kg IV every 2 weeks)	Combination was tolerable; disease control rate 78% in heavily pre-treated patients.	[3]
Phase II (Renal Cell Carcinoma)	30 mg once weekly	None (Monotherapy)	Minimal activity in treatment-refractory mRCC (ORR 5.3%).	[4]

Experimental Insights & Proposed Workflow

Preclinical studies provide insight into **Sapanisertib**'s mechanism and strategies to enhance its efficacy. Research in atypical teratoid/rhabdoid tumors (AT/RT) showed that **Sapanisertib** decreases NRF2 expression, compromising cellular defenses against oxidative stress and apoptosis [5]. This mechanism suggests a rational combination therapy approach.

The following diagram illustrates the logical workflow for designing this combination therapy based on **Sapanisertib**'s action:



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Based on this rationale, the **detailed experimental protocol** for investigating this combination in vitro is as follows [5]:

- **Cell Culture and Reagents:** Use validated, mycoplasma-free cell lines. Culture cells in appropriate media (e.g., RPMI or EF media) in a humidified 37°C chamber with 5% CO₂. Limit cell line passage numbers (e.g., between 1 and 20).
- **Compound Preparation:** Dissolve **Sapanisertib** and Obatoclox in DMSO to create stock solutions for in vitro experiments.
- **Treatment and Viability Assays:** Plate cells in 6-well or 96-well plates and allow them to adhere. Treat cells with:
 - **Sapanisertib** at the predetermined IC₅₀ concentration (e.g., 20 nM).
 - Obatoclox at varying concentrations.
 - A combination of both drugs.
 - DMSO vehicle as a control. Incubate for a specified duration (e.g., 72 hours). Assess cell viability/growth using assays like MTT or CellTiter-Glo.
- **Synergy Analysis:** Analyze the combination drug effect using the Combination Index (CI) method, for example, with CalcuSyn software. A CI < 1 indicates synergy.
- **Molecular Analysis (Western Blot):**
 - **Lysis:** Lyse cell pellets in RIPA buffer.
 - **Quantification:** Quantify protein concentration using the Bradford Assay.
 - **Gel Electrophoresis & Transfer:** Separate proteins by SDS-PAGE and transfer to membranes.
 - **Antibody Incubation:** Incubate membranes with primary antibodies (diluted 1:1000 in 5% BSA) against targets of interest, such as:
 - Cleaved PARP (apoptosis marker)
 - NRF2
 - Phosphorylated and total forms of S6 (mTORC1 readout) and AKT Ser473 (mTORC2 readout)
 - Proteins in the integrative stress response (e.g., pEIF2 α , ATF4, CHOP)
 - BCL-2 family proteins (e.g., MCL-1, NOXA, BIM)
 - Follow with appropriate HRP-conjugated secondary antibodies (e.g., 1:3500 dilution).
 - **Detection:** Visualize protein bands using enhanced chemiluminescence (ECL) substrate.
 - **Densitometry:** Perform densitometric analysis using software like ImageJ to quantify band intensity.
- **Gene Expression Analysis (RNA Sequencing):**
 - **RNA Extraction:** Extract total RNA from treated and control cell pellets using a kit (e.g., Qiagen RNeasy mini kit) with DNase treatment.
 - **Library Prep & Sequencing:** Prepare RNAseq libraries (e.g., with Illumina TruSeq stranded mRNA kit) and sequence on an appropriate platform (e.g., NovaSeq for 2x50bp reads).

- **Bioinformatics:** Perform differential gene expression analysis, defining significance with thresholds like $FDR < 0.1$ and $>25\%$ change in expression. Use overrepresentation analysis (e.g., with Panther/WebGestalt) to identify disrupted pathways.

Key Scientific Findings

Research utilizing the above protocol revealed that the combination of **Sapanisertib** and Obatoclox [5]:

- **Induced Extensive Synergy:** The combination was highly synergistic ($CI < 1$) in slowing AT/RT cell growth and inducing apoptosis, as confirmed by increased levels of cleaved PARP.
- **Activated Stress Response:** Combination therapy activated the integrative stress response, demonstrated by increased expression of phosphorylated EIF2 α , ATF4, and CHOP.
- **Disrupted Apoptotic Regulation:** The treatment disrupted the protective NOXA•MCL-1•BIM axis, forcing stressed cells to undergo apoptosis.
- **Demonstrated In Vivo Efficacy:** In mice bearing orthotopic xenografts, the combination was well-tolerated, slowed tumor growth, and extended median overall survival compared to either agent alone.

Sapanisertib represents a clinically relevant dual mTORC1/2 inhibitor with a characterized safety profile and promising anti-tumor activity, particularly in select patient populations with specific pathway alterations like PTEN mutations [2]. For researchers, its value also lies as a tool compound; its well-defined mechanism and the availability of detailed experimental protocols enable the rational design of combination strategies to overcome the cytostatic limitations often seen with targeted pathway inhibitors [5].

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